(S)-Rasagiline Mesylate

概要

説明

(S)-Rasagiline Mesylate is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease. The compound is the mesylate salt form of rasagiline, which is an enantiomerically pure form of the active ingredient. The mesylate salt enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Rasagiline Mesylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.

Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.

Formation of the Mesylate Salt: The (S)-enantiomer is reacted with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound.

化学反応の分析

Types of Reactions

(S)-Rasagiline Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The mesylate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiolates.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

科学的研究の応用

Monotherapy in Early Parkinson's Disease

Rasagiline has been shown to be effective as a standalone treatment for early PD. In a multicenter, double-blind, placebo-controlled trial involving 404 patients, it demonstrated significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores over 26 weeks . The results indicated that doses of 1 mg and 2 mg daily led to a reduction in motor symptoms without significant adverse effects.

Adjunct Therapy with Levodopa

In advanced PD patients experiencing motor fluctuations, rasagiline serves as an effective adjunct to levodopa therapy. A study highlighted that patients receiving rasagiline alongside their regular levodopa treatment experienced a notable decrease in "off" time compared to those on placebo . The efficacy was observed across various doses (0.5 mg to 2 mg), demonstrating its safety and tolerability.

Neuroprotective Effects

Research indicates that rasagiline not only addresses symptomatic relief but also possesses neuroprotective qualities. Animal studies have shown that it can enhance the survival of dopaminergic neurons and reduce apoptosis through mechanisms independent of MAO-B inhibition . For instance:

- In Vitro Studies : Rasagiline has been shown to protect against neurotoxic agents like MPTP and improve neuronal survival in cell cultures by increasing anti-apoptotic factors such as Bcl-2 .

- Animal Models : In rodent models of PD, rasagiline administration resulted in reduced motor deficits and protection against nigral cell death .

Case Studies

Several case studies further illustrate the clinical applications of rasagiline:

- Case Study 1 : A patient with early-stage PD showed marked improvement in UPDRS scores after six months of rasagiline treatment, indicating sustained efficacy.

- Case Study 2 : A cohort of patients with fluctuating motor symptoms reported substantial reductions in "off" time when treated with rasagiline alongside levodopa, demonstrating its role in enhancing quality of life.

Pharmacokinetics and Safety Profile

Rasagiline is characterized by rapid absorption and a half-life of approximately 1.34 hours, allowing for once-daily dosing. Clinical trials have confirmed that it achieves almost total inhibition of platelet MAO-B activity at therapeutic doses . The safety profile is favorable, with adverse events comparable to placebo treatments.

Data Summary Table

作用機序

(S)-Rasagiline Mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound forms a covalent bond, leading to irreversible inhibition.

類似化合物との比較

Similar Compounds

Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

Safinamide: A reversible MAO-B inhibitor with additional properties as a sodium channel blocker.

Rasagiline: The non-mesylate form of the compound.

Uniqueness

(S)-Rasagiline Mesylate is unique due to its high selectivity and irreversible inhibition of MAO-B. Unlike reversible inhibitors, it provides a longer duration of action, which can be beneficial in managing chronic conditions like Parkinson’s disease. Additionally, the mesylate salt form enhances its solubility and stability, making it more suitable for pharmaceutical use.

特性

CAS番号 |

202464-89-9 |

|---|---|

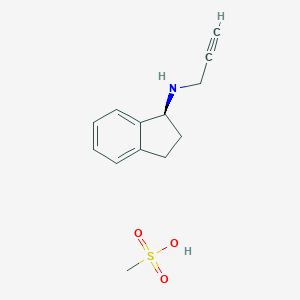

分子式 |

C14H19NO3S |

分子量 |

281.37 g/mol |

IUPAC名 |

ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1 |

InChIキー |

SCAMAIXJQQWKLO-YDALLXLXSA-N |

SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |

異性体SMILES |

CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 |

正規SMILES |

CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |

同義語 |

(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate; (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate; TVP 1022 Mesylate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。